molecular formula C14H9ClN2O5 B11666682 2-[(4-Chlorophenyl)carbamoyl]-3-nitrobenzoic acid

2-[(4-Chlorophenyl)carbamoyl]-3-nitrobenzoic acid

Cat. No.: B11666682
M. Wt: 320.68 g/mol
InChI Key: PKXMKANXITUNGQ-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)carbamoyl]-3-nitrobenzoic acid is an organic compound characterized by the presence of a chlorophenyl group, a carbamoyl group, and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)carbamoyl]-3-nitrobenzoic acid typically involves the reaction of 4-chloroaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)carbamoyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: 2-[(4-Aminophenyl)carbamoyl]-3-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chloroaniline and 3-nitrobenzoic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an anti-inflammatory agent.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)carbamoyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The chlorophenyl group may enhance the compound’s binding affinity to its targets, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)carbamoyl]-3-aminobenzoic acid
  • 2-[(4-Chlorophenyl)carbamoyl]-4-nitrobenzoic acid
  • 2-[(4-Bromophenyl)carbamoyl]-3-nitrobenzoic acid

Uniqueness

2-[(4-Chlorophenyl)carbamoyl]-3-nitrobenzoic acid is unique due to the specific combination of functional groups that confer distinct chemical and biological properties

Properties

Molecular Formula

C14H9ClN2O5

Molecular Weight

320.68 g/mol

IUPAC Name

2-[(4-chlorophenyl)carbamoyl]-3-nitrobenzoic acid

InChI

InChI=1S/C14H9ClN2O5/c15-8-4-6-9(7-5-8)16-13(18)12-10(14(19)20)2-1-3-11(12)17(21)22/h1-7H,(H,16,18)(H,19,20)

InChI Key

PKXMKANXITUNGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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